乙酸乙酯3-叠氮基-2-羟基丙酸

描述

Synthesis Analysis

The synthesis of azido-functionalized compounds is well-documented in the provided literature. For instance, a paper describes the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s, which involves the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by the modification of the hydroxyl end to an azido group . Although this synthesis is for a polymer, the fundamental steps of introducing an azido group could be relevant to the synthesis of small molecules like Ethyl 3-azido-2-hydroxypropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods could be applied to Ethyl 3-azido-2-hydroxypropanoate to determine its structure and conformation, which is crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving azido compounds. For example, the azido functionality in the synthesized PEG derivatives is available for "click" conjugation reactions with alkyne groups . Similarly, Ethyl 3-azido-2-hydroxypropanoate could potentially participate in click chemistry, which is a powerful tool for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-azido-2-hydroxypropanoate can be inferred from related compounds. For instance, the presence of azido and ester groups suggests that it would have polar characteristics and could be soluble in common organic solvents. The reactivity of the azido group also implies that the compound could be sensitive to thermal or photochemical stimuli, leading to nitrogen gas evolution .

科学研究应用

亲核环开启和合成

- 亲核环开启:乙酸乙酯3-叠氮基-2-羟基丙酸酯已被用于亲核环开启反应。例如,3-F-烷基2,3-环氧丙酸酯的环开启导致2-取代的3-F-烷基3-羟基丙酸酯,经过叠氮化反应产生2-叠氮基3-F-烷基3-羟基丙酸酯作为主要产物 (Lanier, Blanc, & Pastor, 1996)。

酶催化分辨和合成

- 酶催化分辨中的超声波:该化合物已在酶催化水解的背景下进行研究,超声波浴的使用导致反应时间缩短,但并不显著影响产率或对映体过量 (Ribeiro, Passaroto, & Brenelli, 2001)。

- 酶催化合成:它还在酶催化合成中应用,用于制备高对映体富集的酸 (Brem et al., 2011)。

溶剂和相行为研究

- 相行为研究:与乙酸乙酯3-叠氮基-2-羟基丙酸酯密切相关的乙酸乙酯已被研究其在CO2中的溶解度以及其在超临界介质中作为溶剂的潜在用途。这项研究对于建模和设计化学过程具有重要意义 (Bermejo et al., 2013)。

安全和危害

Ethyl 3-azido-2-hydroxypropanoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

未来方向

While the future directions for Ethyl 3-azido-2-hydroxypropanoate specifically are not mentioned in the search results, a related compound, Poly (3-hydroxypropionate), is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly (3HP), and a Malonyl-CoA biosensor increases poly (3HP) yield .

属性

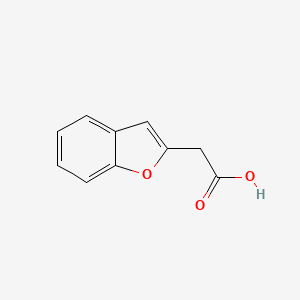

IUPAC Name |

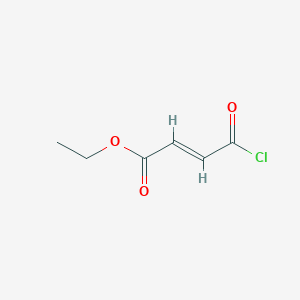

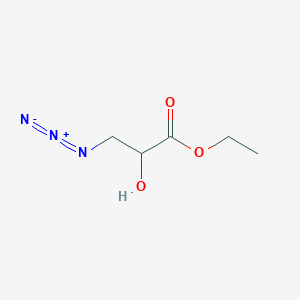

ethyl 3-azido-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(9)3-7-8-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVPDQIXXHLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447144 | |

| Record name | Ethyl 3-azido-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-azido-2-hydroxypropanoate | |

CAS RN |

144888-69-7 | |

| Record name | Ethyl 3-azido-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。